Deuteropioglitazone, (5R)-
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Overview
Description
DRX-065 is a stabilized and deuterated R-enantiomer of pioglitazone. DRX-065 is superior to pioglitazone in reducing steatosis, NAS, and TG in mouse models of NASH. It is equivalent to pioglitazone. in reducing hepatic NEFA, cholesterol, inflammation, and fibrosis. DRX-065 has pharmacological properties desirable for the treatment of NASH (mitochondrial function modulation, non-steroidal anti-inflammatory effects, and glucose lowering effects) without the undesired PPARγ-related weight gain side effect.
Scientific Research Applications
Pioglitazone as a Research Focus
Pioglitazone, a close relative of deuteropioglitazone, has been extensively studied for its effects on various medical conditions. Although the exact studies on deuteropioglitazone (5R) are limited, insights from pioglitazone research can provide a relevant understanding.
Cardioprotective Effects : Pioglitazone has been studied for its cardioprotective effects. In a study, it was found to decrease mitochondrial ultrastructural damage, reduce infarct size, and inhibit cardiocyte apoptosis in ischemic/reperfused hearts in rats. This suggests its potential in mitigating heart damage after ischemic episodes (Li, Lang, Mao, Tian, & Feng, 2008).
Applications in Medicinal Chemistry : Deuterium, like in deuteropioglitazone, is increasingly used in medicinal chemistry, not just for improving pharmacokinetic parameters but also for addressing issues like metabolism-mediated toxicity and drug interactions. This highlights the broader role of deuterium in drug development (Pirali, Serafini, Cargnin, & Genazzani, 2019).
Potential in Osteosarcoma Therapy : Agonists like pioglitazone have been researched for their potential as differentiation therapy agents in human osteosarcoma. They may act as adjuvant therapeutic agents or chemopreventive agents to prevent recurrence and metastasis after surgical removal of primary tumors (Haydon, Zhou, Feng, Breyer, Cheng, Jiang, Ishikawa, Peabody, Montag, Simon, & He, 2002).
Neuroprotective and Antidepressive Effects : Research on rosiglitazone, another thiazolidinedione like pioglitazone, suggests its neuroprotective and anti-depressive effects. It was found to reverse depressive behaviors in mice and promote neuronal axon plasticity (Zhao, Zhang, Guo, Cao, Xue, Zhao, Yang, Yang, Ji, Huang, & Sun, 2017).
Impact on Drug Metabolism : Deuterium substitution, as in deuteropioglitazone, impacts the pharmacokinetics of pharmaceuticals. It can alter clearance and redirect metabolic pathways, reducing toxicity and potentially enhancing efficacy (Russak & Bednarczyk, 2018).
Deuterium Isotope Effects in Drug Metabolism : The use of deuterium in drugs, such as deuteropioglitazone, can modify drug action by retarding certain metabolism pathways, enhancing specific biological actions, and potentially avoiding the formation of toxic metabolites (Foster, 1984).
properties
CAS RN |
1259828-75-5 |
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Product Name |
Deuteropioglitazone, (5R)- |
Molecular Formula |
C19H19DN2O3S |
Molecular Weight |
357.4461 |
IUPAC Name |
(R)-5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione-5-d |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1/i17D |
InChI Key |
HYAFETHFCAUJAY-VHLRUQIKSA-N |
SMILES |
O=C(N1)S[C@@](CC2=CC=C(OCCC3=NC=C(CC)C=C3)C=C2)([2H])C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DRX-065; DRX 065; DRX065; deuterated R-enantiomer of pioglitazone. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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